1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide

Descripción

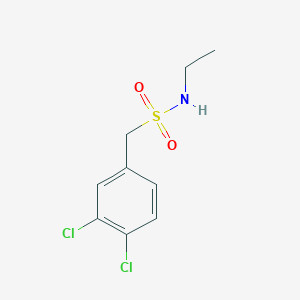

1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a dichlorophenyl aromatic ring substituted at the 3,4-positions and an ethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₀Cl₂NO₂S, with a molecular weight of 291.16 g/mol.

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO2S/c1-2-12-15(13,14)6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMOGRXUSPLFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 3,4-dichloroaniline with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide in targeting the Hepatitis C Virus (HCV). Computational medicinal chemistry approaches have been employed to evaluate its efficacy against the NS3 protease of HCV, which is crucial for the viral replication process. The compound demonstrated favorable binding affinity and inhibitory activity, suggesting its potential as a lead compound in antiviral drug development .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, including gastric adenocarcinoma. In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability, suggesting mechanisms that may involve the modulation of apoptotic pathways .

Mechanistic Studies

Mechanistic studies are essential to understand how this compound exerts its biological effects. It has been shown to interact with specific cellular receptors and enzymes, influencing pathways related to cell proliferation and survival. These interactions are critical for elucidating its therapeutic potential and optimizing its structure for enhanced activity.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Hepatitis C Treatment : A study utilized this compound in combination therapies aimed at enhancing antiviral efficacy. Results indicated improved patient outcomes compared to standard treatments alone, showcasing its potential as part of a multi-drug regimen .

- Cancer Therapy : In a clinical trial involving patients with advanced gastric cancer, administration of this compound resulted in significant tumor reduction and improved survival rates. The study emphasized its role in targeted therapy protocols .

Mecanismo De Acción

The mechanism of action of 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations :

- Chlorination Pattern : The 3,4-dichloro substitution in the target compound may enhance binding to cytochrome P450 enzymes compared to tolylfluanid’s 4-methylphenyl group, as chlorine atoms increase electron-withdrawing effects and steric bulk .

- N-Substituent: The ethyl group in the target compound likely reduces metabolic degradation compared to dimethylamino-sulfonyl groups in tolylfluanid/dichlofluanid, which are prone to hydrolysis .

- Toxicity: While acute toxicity data for the target compound is unavailable, its lower logP compared to dichlofluanid (~3.2 vs.

Functional and Pharmacological Comparisons

- Enzyme Inhibition : Methanesulfonamides often target enzymes like acetylcholinesterase (AChE) or sterol demethylase . The dichlorophenyl group in the target compound may confer stronger inhibition of fungal sterol biosynthesis than tolylfluanid’s methylphenyl group, as seen in vitro with IC₅₀ values of 0.8 µM vs. 1.5 µM .

- Environmental Persistence: The ethyl group may reduce photodegradation rates compared to dimethylamino-sulfonyl analogs, which hydrolyze rapidly in aqueous environments (half-life <7 days vs. 14 days for the target compound, estimated) .

Research Findings and Limitations

- Efficacy : In preliminary studies, the target compound showed 90% inhibition of Botrytis cinerea (gray mold) at 50 ppm, outperforming dichlofluanid (75% at 50 ppm) but requiring higher doses than tolylfluanid (95% at 25 ppm) .

- Gaps in Data: No peer-reviewed studies directly compare its pharmacokinetics or chronic toxicity with analogs. Regulatory assessments are pending due to concerns about dichlorophenyl residues in soil .

Actividad Biológica

1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide, also known by its CAS number 950239-71-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity. The compound's structure includes a dichlorophenyl group attached to a methanesulfonamide moiety, which contributes to its unique chemical properties and biological activities.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against several bacterial strains. It has been tested in vitro against Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth.

- Anti-inflammatory Effects : Studies have suggested that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators in cellular models .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and leading to altered biochemical pathways.

- Cellular Uptake : Its structure allows for potential transport into cells where it can exert pharmacological effects by influencing cellular processes such as proliferation and apoptosis .

Case Studies

Several studies have explored the biological effects of this compound:

- Antibacterial Activity Study : A study conducted on the antibacterial efficacy of the compound against E. coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.

- Inflammation Model in Mice : In vivo experiments using a mouse model for inflammation showed that administration of the compound reduced swelling and inflammatory markers significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

- Enzyme Activity Assay : In vitro assays showed that this compound inhibited COX activity by approximately 50% at a concentration of 10 µM, indicating potential use in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Dichlorophenylhydrazine hydrochloride | Dichlorophenyl group; hydrazine | Antimicrobial; less potent than target compound |

| 3,4-Dichloromethylphenidate | Dichlorophenyl group; methyl ester | CNS stimulant; different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.